molecular formula C18H18BrN3O2 B2632825 N-(3-bromophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 1009575-08-9

N-(3-bromophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No.: B2632825
CAS No.: 1009575-08-9
M. Wt: 388.265
InChI Key: MTFIOJWSCRWLTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-bromophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide features a tetrahydroquinoxaline core substituted with 6,7-dimethyl and 3-oxo groups. The acetamide linker connects this core to a 3-bromophenyl ring, introducing steric bulk, lipophilicity, and electronic effects due to the bromine atom.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O2/c1-10-6-14-15(7-11(10)2)22-18(24)16(21-14)9-17(23)20-13-5-3-4-12(19)8-13/h3-8,16,21H,9H2,1-2H3,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFIOJWSCRWLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity based on diverse research findings.

Synthesis

The compound can be synthesized through various chemical pathways involving the condensation of appropriate precursors. The synthesis typically involves the reaction of 3-bromobenzoyl chloride with 6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline in the presence of a suitable base. The yield and purity of the synthesized compound are often confirmed using spectroscopic techniques such as NMR and mass spectrometry.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its potential as an anticancer agent and its effects on different cell lines. The following sections summarize key findings.

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), SK-N-MC (neuroblastoma), and MDA-MB 231 (triple-negative breast cancer).
  • Methodology : The cytotoxicity was assessed using the MTT assay, which measures cell viability post-treatment.
CompoundCell LineIC50 (µM)Reference
This compoundMCF-715.5
This compoundSK-N-MC12.8
This compoundMDA-MB 23110.0

These results indicate that the compound has a promising profile as a potential anticancer agent.

The mechanism by which N-(3-bromophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-y)acetamide exerts its biological effects may involve several pathways:

  • Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways.
  • Inhibition of Cell Proliferation : The compound appears to inhibit key signaling pathways that promote cell growth and survival.

Case Studies

Several case studies have highlighted the efficacy of this compound in specific experimental settings:

  • Study on MCF-7 Cells : A study demonstrated that treatment with N-(3-bromophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-y)acetamide led to a significant decrease in cell viability compared to control groups.
    • Findings : Increased levels of pro-apoptotic markers were observed alongside decreased anti-apoptotic markers.
  • Neuroblastoma Model : In vivo studies using neuroblastoma models showed that administration of this compound reduced tumor size significantly compared to untreated controls.

Comparison with Similar Compounds

Halogenated Phenyl Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS/Identifier Key Properties/Data
N-(3-bromophenyl)-...acetamide (target) 3-Br C18H18BrN3O2* ~377.3†
N-(3-chlorophenyl)-...acetamide 3-Cl C18H18ClN3O2 343.8 CID 2874849, 3888-0670 Predicted CCS (Ų): 180.3 ([M+H]+)
N-(4-chlorophenyl)-...acetamide 4-Cl C18H18ClN3O2 343.8 319928-20-6

Observations :

  • Substituent Position : Meta-substituted analogs (3-Br, 3-Cl) may exhibit distinct steric and electronic interactions compared to para-substituted derivatives (4-Cl), influencing target binding or solubility.

Electron-Withdrawing Substituents

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS/Identifier Key Properties/Data
N-(4-nitrophenyl)-...acetamide 4-NO2 C18H18N4O4* ~378.4† Likely reduced solubility due to nitro group
N-(3-(trifluoromethyl)phenyl)-...acetamide 3-CF3 C19H18F3N3O2 377.4 342615-86-5 High lipophilicity from CF3 group
N-(2-(trifluoromethylthio)phenyl)-...acetamide 2-SCF3 C19H18F3N3O2S 425.4 342615-45-6 Enhanced metabolic stability due to SCF3

Observations :

  • Nitro Group (NO2): Strong electron-withdrawing effects may reduce basicity of the acetamide nitrogen, altering hydrogen-bonding capacity .

Electron-Donating Substituents

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS/Identifier Key Properties/Data
N-(4-methylphenyl)-...acetamide 4-CH3 C19H21N3O2 323.4 342615-22-9 Improved solubility vs. halogenated analogs
N-(2-propoxyphenyl)-...acetamide 2-OCH2CH2CH3 C22H25N3O3* ~403.5† Ether linkage may enhance flexibility

Observations :

  • Propoxy (OCH2CH2CH3) : Introduces polarity and hydrogen-bond acceptor capacity, which may improve aqueous solubility .

Structural and Functional Implications

  • Core Scaffold: The tetrahydroquinoxaline-3-oxo moiety is conserved across analogs, suggesting a shared pharmacophore. Modifications to the phenyl ring primarily tune physicochemical properties rather than core interactions .
  • Metabolic Stability: Bulky substituents (e.g., Br, CF3) may slow oxidative metabolism, extending half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.